3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylbenzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carboxylic acid group, making it less versatile in forming derivatives.
3-Methyl-1-phenylpyrazole: Similar structure but without the additional methyl groups, affecting its reactivity and interactions.
1-Benzyl-3,5-dimethylpyrazole: Similar but with a benzyl group instead of a carboxylic acid, altering its solubility and biological activity
Uniqueness
3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring with both methyl and carboxylic acid substituents. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-4-6-12(7-9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTGZLJSEDGOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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